molecular formula C17H21N3S B5764541 1-Tert-butyl-3-[4-(phenylamino)phenyl]thiourea

1-Tert-butyl-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B5764541
M. Wt: 299.4 g/mol
InChI Key: YSSIOQJALGFKIK-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-[4-(phenylamino)phenyl]thiourea is an organic compound belonging to the thiourea class It is characterized by the presence of a thiourea group attached to a tert-butyl group and a phenylamino-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of tert-butyl isothiocyanate with 4-(phenylamino)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3-[4-(phenylamino)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Tert-butyl-3-[4-(phenylamino)phenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl-3-phenylthiourea
  • 1-Tert-butyl-3-(4-chlorophenyl)thiourea
  • 1-Tert-butyl-3-(4-methoxyphenyl)thiourea

Uniqueness

1-Tert-butyl-3-[4-(phenylamino)phenyl]thiourea is unique due to the presence of the phenylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(4-anilinophenyl)-3-tert-butylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-17(2,3)20-16(21)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSIOQJALGFKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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